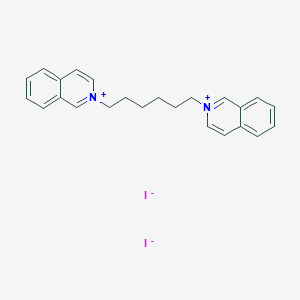
2,2'-(Hexane-1,6-diyl)bis(isoquinolin-2-ium) iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Hexane-1,6-diyl)bis(isoquinolin-2-ium) iodide is a dicationic ionic liquid with the molecular formula C24H26I2N2. This compound is known for its unique structure, which consists of two isoquinoline units connected by a hexane chain and iodide ions. It has a molecular weight of 596.29 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Hexane-1,6-diyl)bis(isoquinolin-2-ium) iodide typically involves the reaction of isoquinoline with 1,6-dibromohexane in the presence of a base, followed by the addition of potassium iodide to replace the bromide ions with iodide ions . The reaction conditions usually include:
Temperature: Room temperature to 80°C
Solvent: Acetonitrile or ethanol
Reaction Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography .
化学反応の分析
Types of Reactions
2,2’-(Hexane-1,6-diyl)bis(isoquinolin-2-ium) iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the iodide ions are replaced by other nucleophiles like chloride or bromide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Sodium chloride or sodium bromide in aqueous solution
Major Products Formed
Oxidation: Isoquinoline derivatives with oxidized functional groups
Reduction: Reduced isoquinoline derivatives
Substitution: Isoquinoline derivatives with different halide ions
科学的研究の応用
2,2’-(Hexane-1,6-diyl)bis(isoquinolin-2-ium) iodide has several scientific research applications, including:
作用機序
The mechanism of action of 2,2’-(Hexane-1,6-diyl)bis(isoquinolin-2-ium) iodide involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The compound can disrupt cell membranes in microorganisms, leading to cell lysis and death. In drug delivery systems, it can enhance the solubility and stability of drugs, facilitating their transport across biological membranes .
類似化合物との比較
Similar Compounds
1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione): Similar structure with pyrrole units instead of isoquinoline.
N,N’-(Hexane-1,6-diyl)bis(N-(2,2,6,6-tetramethylpiperidin-4-yl)formamide): Similar hexane chain but different functional groups.
Uniqueness
2,2’-(Hexane-1,6-diyl)bis(isoquinolin-2-ium) iodide is unique due to its isoquinoline units, which provide distinct chemical properties and reactivity compared to other similar compounds.
特性
分子式 |
C24H26I2N2 |
|---|---|
分子量 |
596.3 g/mol |
IUPAC名 |
2-(6-isoquinolin-2-ium-2-ylhexyl)isoquinolin-2-ium;diiodide |
InChI |
InChI=1S/C24H26N2.2HI/c1(7-15-25-17-13-21-9-3-5-11-23(21)19-25)2-8-16-26-18-14-22-10-4-6-12-24(22)20-26;;/h3-6,9-14,17-20H,1-2,7-8,15-16H2;2*1H/q+2;;/p-2 |
InChIキー |
SKBWCVHLMBMJOF-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CCCCCC[N+]3=CC4=CC=CC=C4C=C3.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


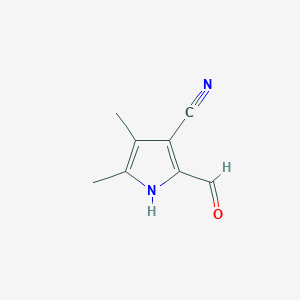
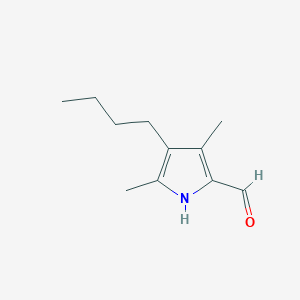
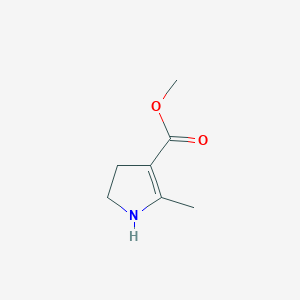




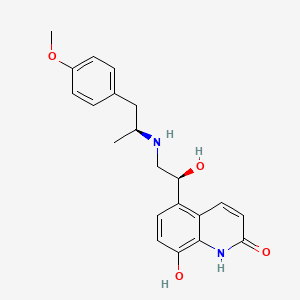
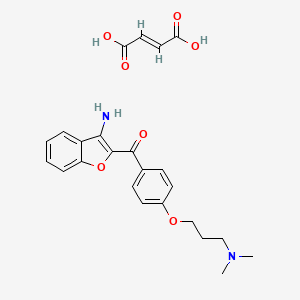

![4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12883622.png)



